N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Introduction of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by an amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and large-scale reaction vessels.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group may facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-(4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
- N-(4-(3-(3-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
- N-(4-(3-(3-chloro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
Uniqueness
N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to the presence of the fluoro-methylphenyl group, which may impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[4-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-7-8-15(11-17(13)21)22-18(25)10-9-16-12-27-20(23-16)24-19(26)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHOZHRDRKBTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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